2-Cyclopentylpropanoic acid
CAS No.: 7028-22-0
Cat. No.: VC4763150
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7028-22-0 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.198 |
| IUPAC Name | 2-cyclopentylpropanoic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | HXUKLEOOKNOIJM-UHFFFAOYSA-N |
| SMILES | CC(C1CCCC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
2-Cyclopentylpropanoic acid (IUPAC name: 3-cyclopentylpropanoic acid) consists of a five-membered cyclopentane ring attached to the second carbon of a propanoic acid chain. The molecular formula is C₈H₁₄O₂, with a molar mass of 142.20 g/mol. Its structure is defined by the SMILES notation O=C(O)CCC1CCCC1, indicating a carboxyl group (-COOH) connected to a propyl chain terminated by a cyclopentane ring .
Table 1: Key Physicochemical Properties
The compound’s limited water solubility arises from its hydrophobic cyclopentyl group, while the carboxylic acid moiety enables participation in esterification, amidation, and salt formation . Stereochemical variants, such as the (R)-enantiomer, have been synthesized for specialized applications, as noted in chiral resolution processes .
Synthesis and Manufacturing
Industrial synthesis of 2-cyclopentylpropanoic acid employs cost-effective, scalable methods. A patented one-pot synthesis (CN103508890A) involves cyclopentanone, morpholine, and acrylates under reflux conditions :
Key Synthetic Route:
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Condensation: Cyclopentanone reacts with morpholine to form an enamine intermediate.
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Michael Addition: Acrylate esters undergo nucleophilic attack, yielding 3-(2-oxocyclopentyl)-propionic esters.
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Hydrolysis: Basic hydrolysis converts esters to the free acid .
This method achieves yields exceeding 90%, with toluene as the preferred solvent . Alternative approaches include catalytic hydrogenation of cyclopentenone derivatives or enzymatic resolution for enantiopure forms .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity | Scalability | Source |
|---|---|---|---|---|
| One-pot enamine route | 90–92 | 98% | High | |
| Catalytic hydrogenation | 75–85 | 95% | Moderate | |
| Enzymatic resolution | 60–70 | >99% ee | Low |
Applications and Industrial Uses
2-Cyclopentylpropanoic acid’s applications span multiple sectors:
Pharmaceuticals
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Intermediate: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs. Its cycloalkane structure enhances metabolic stability in active pharmaceutical ingredients (APIs) .
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Chiral Building Block: The (R)-enantiomer is critical for producing optically pure compounds, such as prostaglandin analogs .
Agrochemicals
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Semiochemicals: Patent WO2016142775A1 highlights its role in repellent formulations against hematophagous insects. Blends with cyclohexylpropionic acid reduce mosquito landings by 70–80% in field trials .
Specialty Chemicals
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Polymer Additives: Enhances thermal stability in polyesters and polyamides.
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Fragrance Components: Derivatives contribute to woody, amber-like notes in perfumery .
Market Analysis and Economic Outlook
The global market for 2-cyclopentylpropanoic acid is projected to grow at a CAGR of 6.2% (2025–2033), driven by pharmaceutical demand in Asia-Pacific :
Table 3: Market Projections
| Region | 2025 Market Share (%) | 2033 Market Share (%) |
|---|---|---|
| Asia-Pacific | 45 | 52 |
| North America | 30 | 28 |
| Europe | 20 | 17 |
Key players include Changzhou Fangzheng Chemical and Beijing Huawei Ruike Chemical, which dominate production through vertical integration . Price volatility (~€151/100g in 2025) is expected due to raw material (cyclopentanone) supply fluctuations .
Recent Research and Innovations
Recent advances focus on sustainability and novel applications:
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